8-chloro-N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide
Overview
Description
8-chloro-N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the pyridine moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the appropriate amine (2-(dimethylamino)ethylamine) reacts with the carboxylic acid derivative of the quinoline.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-chloro-N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.
Substitution: Amines, thiols, alkoxides, and solvents such as dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: As a probe to study the interactions of quinoline derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine: Potential therapeutic applications in the treatment of diseases such as cancer, malaria, and bacterial infections due to its structural similarity to known bioactive quinoline derivatives.
Industry: Use in the development of new materials, dyes, and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-chloro-N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes such as DNA replication and protein synthesis. The presence of the dimethylaminoethyl group enhances its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the chlorine atom at the 8-position may contribute to its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core structure.
Camptothecin: An anticancer agent with a quinoline-based structure.
Mepacrine: An antimalarial and anti-inflammatory agent with a quinoline core.
Uniqueness
8-chloro-N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to the presence of the pyridine ring and the dimethylaminoethyl group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound for various scientific research applications.
Properties
IUPAC Name |
8-chloro-N-[2-(dimethylamino)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-24(2)11-10-22-19(25)14-12-17(16-8-3-4-9-21-16)23-18-13(14)6-5-7-15(18)20/h3-9,12H,10-11H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRCEIGEAHRRIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=NC2=C1C=CC=C2Cl)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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